Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid
CAS No.: 120750-67-6
Cat. No.: VC20856755
Molecular Formula: C18H22O6
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid - 120750-67-6](/images/no_structure.jpg)
Specification
CAS No. | 120750-67-6 |
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Molecular Formula | C18H22O6 |
Molecular Weight | 334.4 g/mol |
IUPAC Name | ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid |
Standard InChI | InChI=1S/C13H12O2.C3H4O2.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3(4)5;3-1-2-4/h1-8,14-15H,9H2;2H,1H2,(H,4,5);3-4H,1-2H2 |
Standard InChI Key | OTXNLBPVRKDFKX-UHFFFAOYSA-N |
SMILES | C=CC(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O.C(CO)O |
Canonical SMILES | C=CC(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O.C(CO)O |
Introduction
Overview of Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid
Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid is a complex organic compound with a unique chemical structure that combines the properties of ethane-1,2-diol, 4-[(4-hydroxyphenyl)methyl]phenol, and prop-2-enoic acid. It has a wide range of applications in scientific research, including use as a building block for synthesizing more complex molecules in chemistry, and potential study for therapeutic properties and interactions with biological systems in biology and medicine. It can also be used in the production of polymers, coatings, and other materials in industry.
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IUPAC Name: ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid
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Molecular Formula: C18H22O6
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Molecular Weight: 334.4 g/mol
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CAS Number: 120750-67-6
Preparation Methods
The synthesis of ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid typically involves multiple steps. A common method involves the reaction of ethane-1,2-diol with 4-[(4-hydroxyphenyl)methyl]phenol under specific conditions to form an intermediate product, which is then reacted with prop-2-enoic acid to yield the final compound. The reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product. In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods may also incorporate advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which can be influenced by the presence of different functional groups within the compound. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome. The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.
Biological Activity
Ethane-1,2-diol; 4-[(4-hydroxyphenyl)methyl]phenol; prop-2-enoic acid exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and materials science.
Key Mechanisms
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Antioxidant Activity: The phenolic structure exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
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Enzyme Inhibition: Preliminary studies suggest the compound may inhibit specific enzymes involved in metabolic pathways, which can have therapeutic implications.
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Cell Signaling Modulation: It may influence cell signaling pathways through interactions with cellular receptors.
Research Findings
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Antioxidant Properties: The compound has been shown to effectively reduce oxidative stress markers in vitro. A study utilizing DPPH assays indicated that it significantly scavenged DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
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Anti-inflammatory Effects: Studies indicate that this compound can modulate inflammatory responses and has been evaluated for its effects on cytokine production in macrophage cell lines, showing potential in reducing pro-inflammatory cytokines. In vitro experiments on lipopolysaccharide (LPS)-stimulated macrophages showed a marked decrease in TNF-alpha and IL-6 production, suggesting its potential as a therapeutic agent for inflammatory diseases.
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Antimicrobial Activity: The compound has exhibited antimicrobial properties against a variety of pathogens, with effectiveness varying depending on the concentration and the type of microorganism tested.
Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 10
Mechanism of Action
The mechanism of action involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects on biological systems.
Comparison with Similar Compounds
Similar compounds include other phenolic compounds and diols, such as bisphenol A and ethylene glycol. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial purposes.
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